

# Technical Support Center: Refining Surgical Procedures for AMT-130 Administration

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## Compound of Interest

Compound Name: AT-130

Cat. No.: B1667655

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the administration of AMT-130. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

## Frequently Asked Questions (FAQs)

Q1: What is the established surgical procedure for AMT-130 administration?

A1: AMT-130 is administered as a one-time dose via an MRI-guided, convection-enhanced delivery (CED) stereotactic neurosurgical procedure.[1][2][3] The therapeutic agent is delivered directly into the striatum, specifically targeting the caudate and putamen.[1] This procedure involves drilling two to six small holes in the skull to allow for the insertion of a micro-catheter for infusion.

Q2: What are the different doses of AMT-130 used in clinical trials?

A2: Clinical trials have investigated two primary dose levels of AMT-130: a low dose of  $6 \times 10^{12}$  vector genomes and a high dose of  $6 \times 10^{13}$  vector genomes.[4] Preclinical studies and bioanalytical modeling helped to establish the human equivalent dose to achieve significant lowering of the mutant huntingtin protein.[5]

Q3: What is Convection-Enhanced Delivery (CED) and why is it used for AMT-130?

A3: Convection-Enhanced Delivery (CED) is a technique that uses a continuous, low-pressure infusion to deliver therapeutic agents directly into the brain parenchyma.[6] This method bypasses the blood-brain barrier and allows for the distribution of large molecules over a larger area compared to simple diffusion.[6][7] It is utilized for AMT-130 to ensure targeted and efficient delivery to the caudate and putamen.

Q4: What are the most common adverse events associated with the AMT-130 administration procedure?

A4: The most frequently reported adverse events in clinical trials have been related to the surgical procedure itself.[3][8] These have included post-operative delirium, major depression, suicidal ideation, epistaxis, back pain, hypothermia, post-procedural hematoma, and post-lumbar puncture syndrome. These events have been reported as generally manageable.

Q5: Is an immunosuppression regimen required with AMT-130 administration?

A5: Some clinical trial cohorts for AMT-130 have investigated the use of an immunosuppression regimen in conjunction with the surgical procedure to mitigate potential immune responses to the AAV5 vector.[9]

## Troubleshooting Guide

### Issue 1: Catheter Occlusion During Infusion

- Q: What are the signs of catheter occlusion?
  - A: Increased infusion pressure alarms, lack of visible flow in the line, and sluggish or no return of cerebrospinal fluid (CSF) upon aspiration (if applicable).
- Q: What are the potential causes of catheter occlusion?
  - A: Tissue debris blocking the catheter tip upon insertion, blood clots, or precipitation of the therapeutic agent.
- Q: How can catheter occlusion be prevented or mitigated?
  - A:

- Proper Catheter Placement: Utilize advanced imaging and stereotactic guidance to ensure a clear trajectory and placement within the target tissue, avoiding blood vessels.
- Catheter Design: Consider using catheters with features designed to reduce clogging, such as the ClearPoint SmartFlow cannula with its stepped distal tip.[\[10\]](#)
- Infusion Initiation: Begin the infusion at a very low rate to gently displace brain tissue and create a virtual cavity for the infusate.
- Flushing: If permitted by the protocol, a gentle flush with a sterile, compatible solution may clear minor obstructions. Extreme caution should be exercised to avoid damaging brain tissue.

## Issue 2: Backflow or Reflux of the Infusate

- Q: What is backflow and why is it a concern?
  - A: Backflow is the leakage of the infusate along the catheter track instead of dispersing into the target tissue. It can lead to inaccurate dosing of the target region and potential off-target effects.
- Q: What factors contribute to backflow?
  - A: High infusion rates, improper catheter placement (too close to a sulcus or ventricle), and poor sealing of the catheter track.[\[11\]](#)
- Q: How can backflow be minimized?
  - A:
    - Optimized Infusion Rate: Maintain a low and constant infusion rate. General CED infusion rates are in the range of 0.1-10  $\mu\text{L}/\text{min}$ .[\[6\]](#) The specific rate for AMT-130 should be in accordance with the investigational protocol.
    - "Stepped" Catheter Design: The use of a stepped-design cannula, like the ClearPoint SmartFlow, can help create a better seal at the tissue interface and reduce reflux.[\[10\]](#)

- Real-time MRI Guidance: Intraoperative MRI allows for the visualization of the infusion in real-time, enabling the surgical team to detect and address backflow by adjusting the infusion rate or catheter position.[\[10\]](#)[\[12\]](#)
- Trajectory Planning: Careful planning of the surgical trajectory to avoid anatomical boundaries like the pia arachnoid and ependymal surfaces can prevent leakage into the subarachnoid space.[\[11\]](#)

### Issue 3: Inaccurate Stereotactic Targeting

- Q: What are the consequences of inaccurate targeting?
  - A: Delivery of the therapeutic agent to non-target brain regions, leading to reduced efficacy and potential for off-target side effects.
- Q: How is accurate targeting achieved and verified?
  - A:
    - Pre-surgical Imaging: High-resolution MRI is used to delineate the target structures (caudate and putamen) and plan the optimal surgical trajectory for each patient.[\[13\]](#)[\[14\]](#)
    - Stereotactic Frame and Navigation Systems: A stereotactic frame or frameless navigation system is used to precisely guide the insertion of the catheter to the predetermined coordinates.
    - Intraoperative MRI: Real-time MRI confirms the final placement of the catheter tip within the target structure before and during the infusion.[\[10\]](#) The ClearPoint system, for example, allows for adjustments to be made intraoperatively to ensure accuracy.[\[12\]](#)
    - Co-infusion of a Tracer: In some procedures, a contrast agent visible on MRI is co-infused with the therapeutic agent to visualize the distribution and confirm it is contained within the target region.[\[15\]](#)

## Quantitative Data

Table 1: AMT-130 Dosing Information from Clinical Trials

Dose Cohort	Vector Genomes (vg) per patient
Low Dose	$6 \times 10^{12}$
High Dose	$6 \times 10^{13}$
(Data sourced from uniQure public announcements)[4]	

Table 2: General Convection-Enhanced Delivery (CED) Parameters

Parameter	Typical Range	Considerations
Infusion Rate	0.1 - 10 $\mu\text{L}/\text{min}$	Rate should be kept low and constant to minimize backflow. Specific rate depends on tissue properties and catheter design.[6]
Total Infusion Volume	Variable	Dependent on the size of the target structure and the desired distribution of the therapeutic agent. For AMT-130, this is determined by the specific clinical trial protocol for each dose.
Catheter Type	Stepped-tip, MRI-compatible	Designs like the ClearPoint SmartFlow are intended to reduce reflux and allow for real-time monitoring.[10]
(These are general parameters for CED and may not reflect the exact specifications of the AMT-130 clinical trial protocols.)		

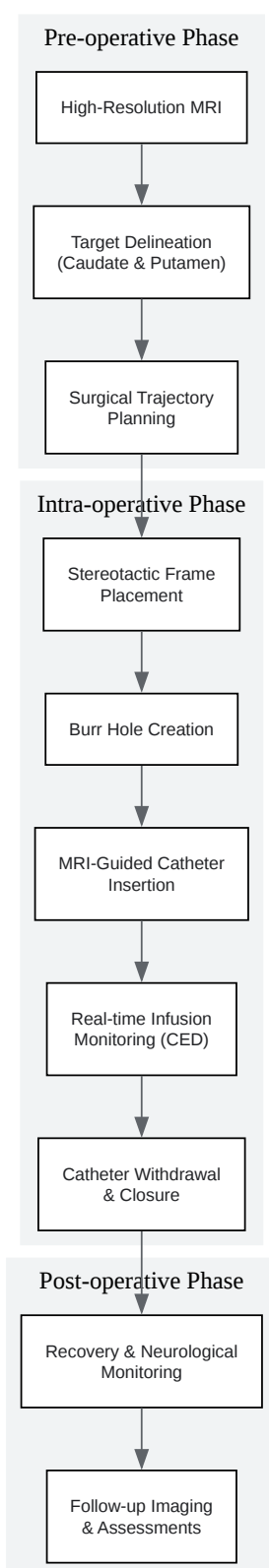
## Experimental Protocols

### Protocol 1: Stereotactic Surgical Targeting of the Caudate and Putamen (Adapted from Preclinical Models)

- Pre-surgical Planning:
  - Acquire high-resolution T1 and T2 weighted MRI scans of the subject's brain.
  - Utilize neuro-navigation software to identify and delineate the target structures: the caudate nucleus and the putamen.
  - Plan the optimal, safest surgical trajectory for the micro-catheter, avoiding critical vascular structures and eloquent brain regions. Determine the precise stereotactic coordinates (Anterior-Posterior, Medial-Lateral, and Dorsal-Ventral) for each target.[\[13\]](#)[\[14\]](#)
- Surgical Procedure:
  - The subject is placed under general anesthesia.
  - The head is immobilized in a stereotactic frame.
  - Small burr holes (2-6) are drilled in the skull at the planned entry points.
  - The dura is carefully opened.
- Catheter Insertion and Infusion:
  - An MRI-compatible micro-catheter (e.g., ClearPoint SmartFlow cannula) is mounted on the stereotactic apparatus.[\[10\]](#)
  - Under intraoperative MRI guidance, the catheter is slowly advanced along the planned trajectory to the target coordinates within the caudate or putamen.[\[12\]](#)
  - Once the position is confirmed, the infusion pump is connected, and the infusion of AMT-130 is initiated at a low, controlled rate according to the specific protocol for the dose being administered.

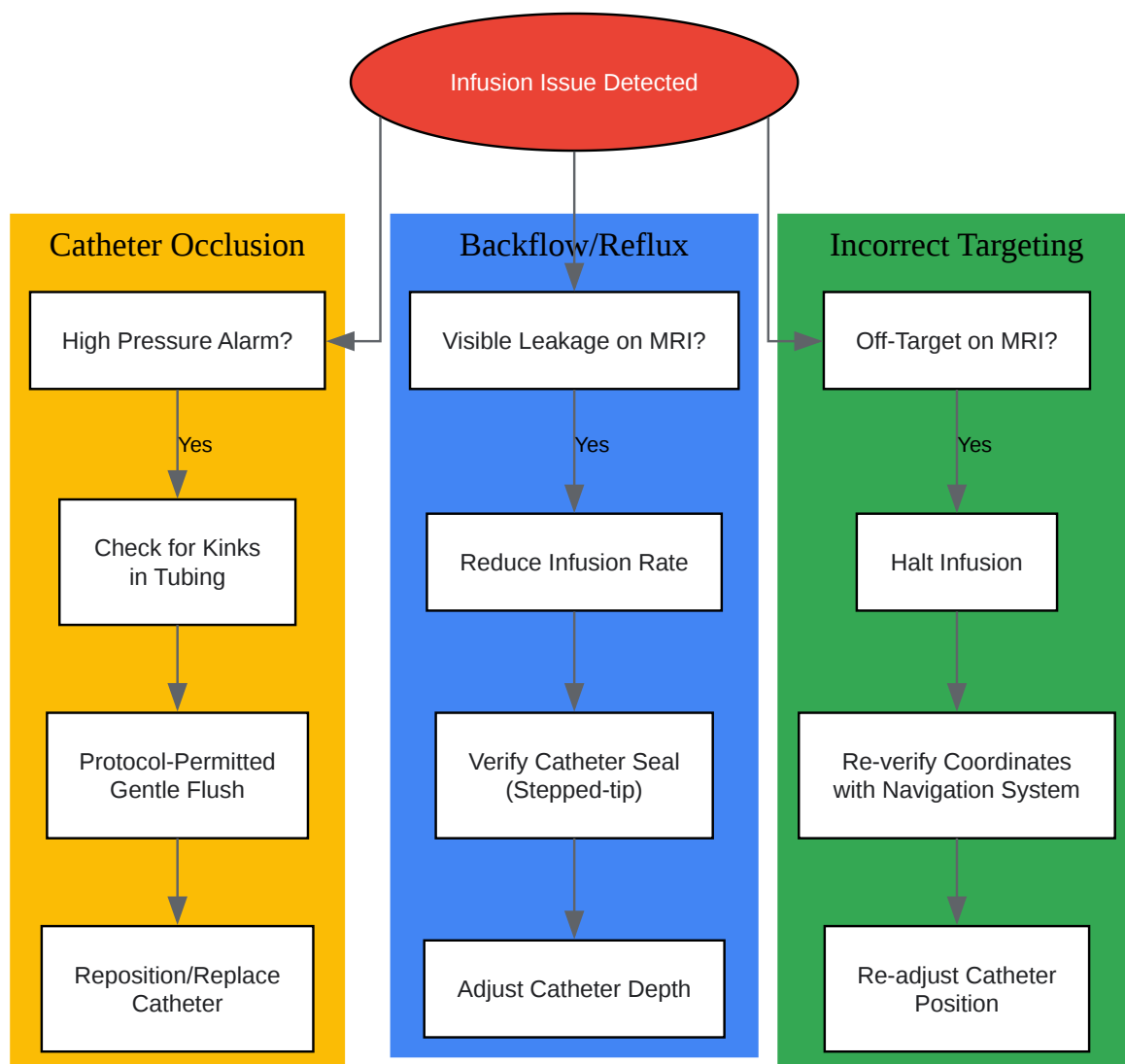
- The infusion is monitored in real-time using MRI to observe the distribution of the infusate and to check for any signs of backflow or leakage.[15] Adjustments to the infusion rate or catheter position can be made if necessary.
- Multiple infusions may be performed at different locations within the striatum to achieve the desired coverage.
- Post-infusion and Closure:
  - After the planned volume has been delivered, the catheter is slowly withdrawn.
  - The burr holes are sealed, and the scalp is closed.
  - The subject is recovered from anesthesia and monitored closely for any neurological changes or adverse events.

## Visualizations



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Caption: AMT-130 Administration Surgical Workflow.



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Caption: Troubleshooting Logic for Common Infusion Issues.

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